molecular formula C10H16O B14345867 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol CAS No. 91055-72-0

1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol

Cat. No.: B14345867
CAS No.: 91055-72-0
M. Wt: 152.23 g/mol
InChI Key: ZJPQCBPMMANSBE-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol is a bicyclic monoterpenoid characterized by a norbornene backbone substituted with three methyl groups and a hydroxyl group at the C2 position. It is structurally related to camphor and borneol but differs in functional groups and stereochemistry. This compound is notable for its thermal stability, biological activity, and occurrence in essential oils .

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h4-5,7-8,11H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPQCBPMMANSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C1(C=C2)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341377
Record name Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91055-72-0
Record name Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol can be synthesized through several methods. One common method involves the reduction of camphor using sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent, under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction of borneol from natural sources such as essential oils of plants like Dryobalanops aromatica. The extraction process includes steam distillation followed by purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: Borneol can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: It can be reduced to isoborneol using reducing agents such as sodium borohydride.

    Substitution: Borneol can undergo substitution reactions, such as esterification with acetic anhydride to form borneol acetate.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetic anhydride, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Camphor.

    Reduction: Isoborneol.

    Substitution: Borneol acetate.

Scientific Research Applications

1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol has various scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Used in traditional medicine for its analgesic and anti-inflammatory effects.

    Industry: Employed in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammation and pain pathways.

    Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogs

Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one)
  • Structural Difference : Camphor replaces the hydroxyl group of 1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-ol with a ketone.
  • Properties : Camphor exhibits higher volatility and is widely used as a flavoring agent and topical analgesic. Its ketone group enhances electrophilicity, making it more reactive in oxidation reactions compared to the alcohol derivative .
  • Biological Activity : Unlike this compound, camphor lacks significant antiviral activity but demonstrates antimicrobial properties .
Borneol (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol)
  • Structural Difference: Borneol is the saturated analog, lacking the double bond in the norbornene ring.
  • Properties : Reduced ring strain in borneol increases thermal stability. It is less reactive in Diels-Alder reactions compared to the unsaturated derivative.
  • Applications : Borneol is used in traditional medicine for its anti-inflammatory effects, while the unsaturated analog shows enhanced antiviral activity due to increased lipophilicity .

Isomers and Positional Variants

4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
  • Structural Difference : Methyl groups at C4 and C7 instead of C1 and C5.
  • Impact : Altered stereoelectronics reduce antiviral efficacy. For example, derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with morpholine fragments show SI (Selectivity Index) values >45 against influenza A virus, whereas positional isomers lack comparable activity .
1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol)
  • Structural Difference : Methyl groups at C1 and C3.
  • Properties : Lower boiling point and reduced solubility in polar solvents compared to the 1,7,7-trimethyl variant. Isofenchol is primarily used in fragrances .

Thermal Stability and Degradation Pathways

  • This compound : Exhibits unique thermal behavior, maintaining stable concentrations between 100–200°C before increasing at higher temperatures due to secondary reactions (e.g., α-campholenal formation via C1–C2 bond cleavage) .
  • α-Pinene : Degrades more rapidly under similar conditions, producing a broader range of reaction products (e.g., camphene, limonene) .

Physicochemical Properties

Property This compound Camphor Borneol
Molecular Weight (g/mol) 154.25 152.23 154.25
Boiling Point (°C) 210–215 (estimated) 204 213
LogP (Octanol-Water) 2.8 2.4 3.1
Solubility in Water Low (<1 mg/mL) Insoluble Low

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